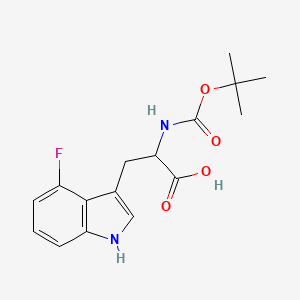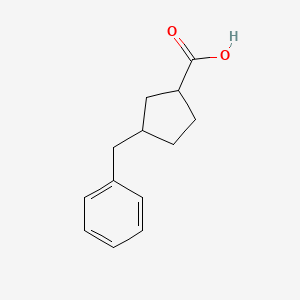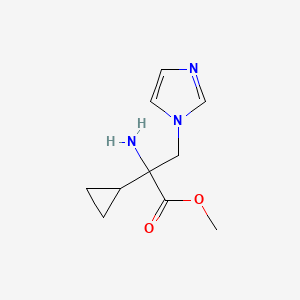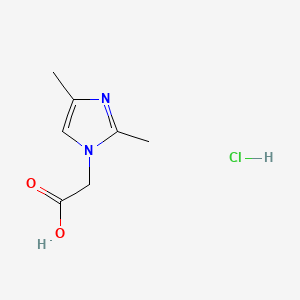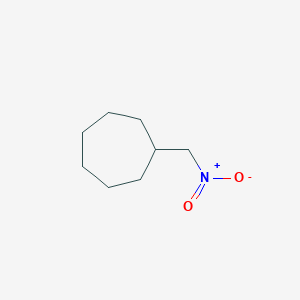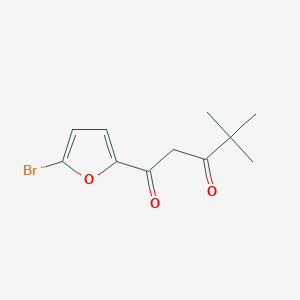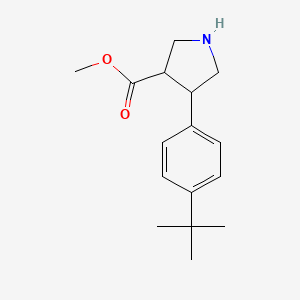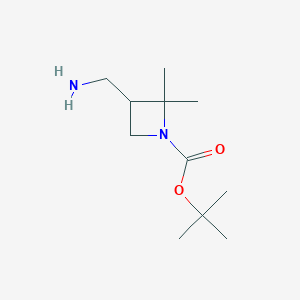
Tert-butyl3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylazetidine-1-carboxylate with a suitable aminomethylating agent. One common method involves the use of formaldehyde and a primary amine under acidic conditions to introduce the aminomethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by column chromatography .
Industrial Production Methods: In an industrial setting, the production of tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted azetidines.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of azetidine-containing molecules on various biological pathways. It serves as a model compound to investigate the interactions of azetidines with enzymes and receptors.
Medicine: Its azetidine ring can mimic the structure of natural substrates, making it a valuable scaffold for drug development .
Industry: In the industrial sector, tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for the production of polymers and other high-performance materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s azetidine ring can fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes .
Comparación Con Compuestos Similares
- tert-Butyl 2,2-dimethylazetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate
- tert-Butyl 3-(chloromethyl)-2,2-dimethylazetidine-1-carboxylate
Comparison: tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate is unique due to the presence of the aminomethyl group, which provides additional reactivity compared to its analogs. The aminomethyl group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H22N2O2 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-8(6-12)11(13,4)5/h8H,6-7,12H2,1-5H3 |
Clave InChI |
QQRDVDZJUJFWGT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CN1C(=O)OC(C)(C)C)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13623367.png)
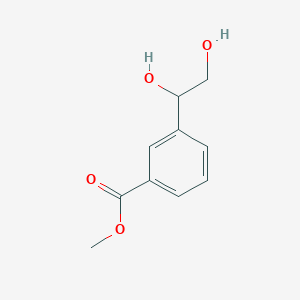

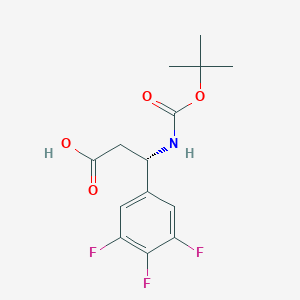
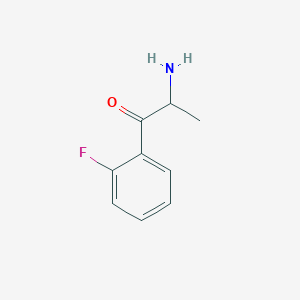
![(1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13623387.png)
